Pyridine-3,4-dicarbonitrile: A Comprehensive Technical Guide on Chemical Properties and Reactivity
Pyridine-3,4-dicarbonitrile: A Comprehensive Technical Guide on Chemical Properties and Reactivity
Introduction
Pyridine-3,4-dicarbonitrile, also known as cinchomeronic dinitrile, is a pivotal heterocyclic building block in modern organic synthesis and materials science. Its unique electronic structure, arising from the fusion of a π-deficient pyridine ring with two powerful electron-withdrawing nitrile groups at adjacent positions, imparts a distinct and versatile reactivity profile. This guide provides an in-depth exploration of the chemical properties, spectroscopic signature, and reactivity of pyridine-3,4-dicarbonitrile, offering field-proven insights for researchers, chemists, and professionals in drug development and materials engineering. The primary application of this molecule lies in its role as a precursor to unsymmetrical and nitrogen-rich phthalocyanine analogues, which are of great interest for their potential in photodynamic therapy, catalysis, and as functional dyes.[1][2]
Core Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a molecule are fundamental to its handling, application, and reactivity. Pyridine-3,4-dicarbonitrile is a stable, solid compound under standard conditions.[3]
1.1. Physical and Chemical Data Summary
The key properties of pyridine-3,4-dicarbonitrile are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 1633-44-9 | [4][5] |
| Molecular Formula | C₇H₃N₃ | [3][4] |
| Molecular Weight | 129.12 g/mol | [3][4] |
| Appearance | Powder or crystals | [6] |
| Melting Point | 79-81 °C | [5][6] |
| Boiling Point | 310.7 ± 27.0 °C (Predicted) | [5][6] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [5][6] |
| Solubility | Soluble in methanol (25 mg/mL) | [5][6] |
| SMILES | C1=CN=CC(=C1C#N)C#N | [3][4] |
| InChIKey | ALJUMASAQKRVRM-UHFFFAOYSA-N | [3][7] |
1.2. Spectroscopic Profile
Spectroscopic analysis confirms the structure of pyridine-3,4-dicarbonitrile and provides insight into its electronic environment.
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is a sharp, strong absorption band corresponding to the C≡N stretching vibration, typically found in the 2230-2240 cm⁻¹ region.[8] Additional bands corresponding to C=N and C=C stretching of the aromatic pyridine ring are also present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is simple, showing signals for the three protons on the pyridine ring. Due to the anisotropic and electron-withdrawing effects of the nitrogen and nitrile groups, these protons will appear in the aromatic region (typically δ 7.0-9.0 ppm) with distinct chemical shifts and coupling patterns that reflect their positions.
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The carbons of the nitrile groups (C≡N) are readily identifiable, typically appearing in the δ 115-120 ppm range. The remaining five signals correspond to the carbons of the pyridine ring, with their chemical shifts influenced by their position relative to the nitrogen and cyano substituents.[8]
-
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ is observed at m/z 129, consistent with its molecular weight.[3]
Reactivity and Synthetic Applications
The reactivity of pyridine-3,4-dicarbonitrile is dominated by the interplay between the electron-deficient pyridine nucleus and the two adjacent nitrile functional groups.
2.1. Reactivity of the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently π-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the two strongly electron-withdrawing nitrile groups. As a result, the ring is highly deactivated towards electrophilic attack but strongly activated for nucleophilic aromatic substitution (SNAr).[9]
Causality of Reactivity: Nucleophilic attack occurs preferentially at the positions ortho and para (C2, C4, C6) to the ring nitrogen, as the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[9][10] While pyridine-3,4-dicarbonitrile itself lacks a leaving group for a direct SNAr reaction, introducing a halogen (e.g., chlorine) at the C2 or C6 position creates an excellent substrate for such transformations.
For instance, the reaction of 2-chloropyridine-3,4-dicarbonitrile with anilines proceeds via nucleophilic substitution of the chlorine atom to yield 2-(arylamino)pyridine-3,4-dicarbonitriles.[11] This highlights the synthetic utility of the pyridine-dicarbonitrile scaffold in building more complex molecular architectures.
Caption: General workflow for SNAr on an activated pyridine-dicarbonitrile scaffold.
2.2. Reactivity of the Nitrile Groups: Cyclotetramerization
The most prominent and valuable reaction of pyridine-3,4-dicarbonitrile is its participation in template-assisted cyclotetramerization to form non-centrosymmetric pyridinophthalocyanines. Phthalocyanines are large, aromatic macrocycles widely used as dyes and functional materials.[12]
Mechanism and Experimental Choice: This reaction typically involves heating four molecules of the dicarbonitrile precursor in a high-boiling solvent (e.g., quinoline, pentanol) with a metal salt (e.g., ZnCl₂, CuCl). The metal ion acts as a template, coordinating the nitrogen atoms of the intermediates and guiding the macrocyclization to yield the thermodynamically stable phthalocyanine structure. The use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the reaction.[2] The resulting pyridinophthalocyanines, which contain a nitrogen atom within the macrocycle's periphery, exhibit modified solubility, aggregation, and electronic properties compared to their all-carbon benzene-based analogues.
Caption: Synthesis of a metal pyridinophthalocyanine via template cyclotetramerization.
2.3. Cycloaddition Reactions
The electron-deficient nature of the pyridine-dicarbonitrile system makes it a potential candidate for inverse-electron-demand Diels-Alder reactions.[13] In this type of pericyclic reaction, an electron-poor diene reacts with an electron-rich dienophile. The pyridine ring itself, or a related azadiene derived from it, could potentially act as the diene component, leading to the formation of complex fused heterocyclic systems after a subsequent elimination or rearrangement step. While specific examples involving pyridine-3,4-dicarbonitrile as the diene are not extensively documented, the underlying principle is a key strategy in pyridine synthesis and functionalization.[13][14]
Experimental Protocol: Synthesis of Zinc(II) Pyridinophthalocyanine
This protocol is a representative example of the cyclotetramerization reaction, a cornerstone of pyridine-3,4-dicarbonitrile chemistry.
Objective: To synthesize a zinc-coordinated pyridinophthalocyanine analogue via template cyclization.
Materials:
-
Pyridine-3,4-dicarbonitrile (4.0 mmol, 516 mg)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.1 mmol, 150 mg)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, ~0.1 mL)
-
1-Pentanol (10 mL)
-
Methanol
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a 50 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add pyridine-3,4-dicarbonitrile (516 mg), anhydrous zinc chloride (150 mg), and 1-pentanol (10 mL).
-
Catalysis: Add a catalytic amount of DBU to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 138 °C) under a gentle stream of nitrogen. Maintain reflux for 12-16 hours. The reaction mixture will typically turn a deep green or blue color as the macrocycle forms.
-
Isolation: Cool the reaction mixture to room temperature. A dark-colored precipitate should form.
-
Purification: a. Filter the precipitate and wash it extensively with methanol to remove unreacted starting materials and high-boiling solvent residues. b. Further purify the crude product by Soxhlet extraction or by washing with hot DMF to remove impurities. c. Dry the final product, a dark blue or green solid, under vacuum.
-
Characterization: Confirm the structure of the product using UV-Vis spectroscopy (looking for the characteristic Q-band absorption in the 600-700 nm region), IR spectroscopy, and mass spectrometry.
Self-Validation: The successful formation of the phthalocyanine is primarily indicated by the appearance of the intense, deeply colored product, which is insoluble in common solvents like methanol but may show some solubility in coordinating solvents like DMF or DMSO. The UV-Vis spectrum provides definitive confirmation.
Safety and Handling
Pyridine-3,4-dicarbonitrile is classified as harmful if swallowed, in contact with skin, and is a skin and strong eye irritant.[3]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
Conclusion
Pyridine-3,4-dicarbonitrile is a molecule of significant synthetic potential, primarily driven by the electronic properties of its π-deficient aromatic core functionalized with two nitrile groups. Its reactivity is characterized by a high susceptibility to nucleophilic attack (when a leaving group is present) and a remarkable ability to undergo cyclotetramerization to form valuable pyridinophthalocyanine macrocycles. Understanding the principles governing its reactivity allows researchers to leverage this compound as a strategic precursor for the design and synthesis of novel functional materials, dyes, and potentially bioactive compounds.
References
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